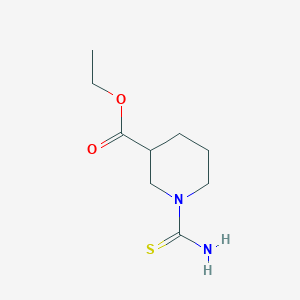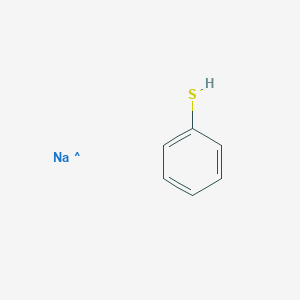
SODIUM BENZENETHIOLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white crystalline solid characterized by its phenyl and thiol functional groups . This compound is known for its applications in various chemical processes and is often used as a reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium benzenethiolate can be synthesized by reacting benzenethiol (thiophenol) with sodium hydroxide. The reaction typically involves adding benzenethiol to an ice-cold solution of sodium hydroxide in water . The mixture is then stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is often stored under inert gas to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium benzenethiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It participates in nucleophilic substitution reactions, where it replaces halogen atoms in organic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: this compound can reduce compounds like nitrobenzene to aniline.
Substitution: Typical conditions involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Diphenyl disulfide.
Reduction: Aniline.
Substitution: Alkyl or aryl thiolates.
Wissenschaftliche Forschungsanwendungen
Sodium benzenethiolate has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Medicine: Research into its potential antimicrobial and antifungal properties is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of sodium benzenethiolate involves its role as a nucleophile. It can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is facilitated by the presence of the thiolate anion (S^-), which is highly reactive . The compound can also participate in electron-transfer reactions, further expanding its utility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
- Sodium thiophenoxide
- Sodium phenylsulfide
- Sodium phenylmercaptide
Comparison: Sodium benzenethiolate is unique due to its high reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable reagent in both laboratory and industrial settings .
Eigenschaften
Molekularformel |
C6H6NaS |
|---|---|
Molekulargewicht |
133.17 g/mol |
InChI |
InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H; |
InChI-Schlüssel |
BGXZJSLTGNPDDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


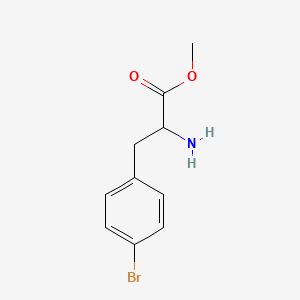
![Thiazolo[4,5-b]pyrazine-2(3H)-thione](/img/structure/B8764557.png)
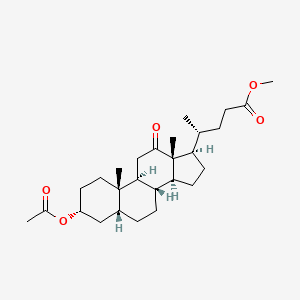
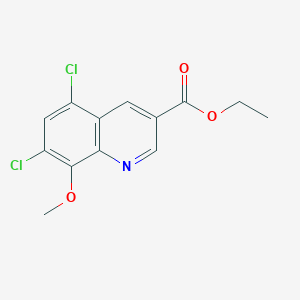
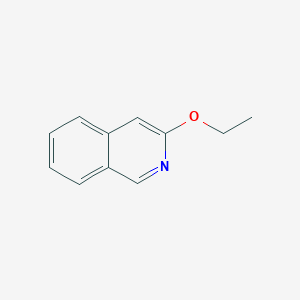
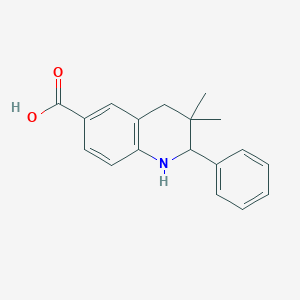
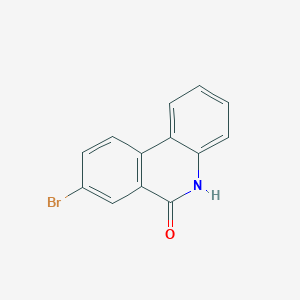
![N-[3-(Methylsulfanyl)propyl]thiourea](/img/structure/B8764606.png)

![2-Methylbenzo[b]thiophen-6-ol](/img/structure/B8764622.png)
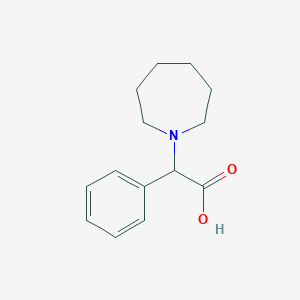
![2-Chloro-4-(4-chlorophenyl)pyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B8764636.png)
![8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI)](/img/structure/B8764652.png)
